molecular formula C15H22N2O2 B4172354 N-(4-phenylbutyl)-N'-propylethanediamide

N-(4-phenylbutyl)-N'-propylethanediamide

Cat. No.: B4172354
M. Wt: 262.35 g/mol
InChI Key: YQHRMGRANBRFPA-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)-N'-propylethanediamide is a synthetic organic compound belonging to the ethanediamide (oxalamide) class, characterized by two amide groups linked by an ethylene bridge. Its structure features a 4-phenylbutyl group attached to one nitrogen and a propyl group to the other. This configuration confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic phenyl group and the flexible butyl chain, which may improve membrane permeability and bioavailability compared to simpler analogs .

Ethanediamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N'-(4-phenylbutyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-11-16-14(18)15(19)17-12-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHRMGRANBRFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(4-phenylbutyl)-N'-propylethanediamide with structurally related ethanediamides:

Compound Name Substituents (N/N') Molecular Weight logP<sup>a</sup> Key Biological Activities Reference
This compound 4-phenylbutyl / propyl ~318.4<sup>b</sup> ~3.2<sup>c</sup> Hypothesized: kinase inhibition N/A
N-(4-ethylphenyl)-N'-propylethanediamide 4-ethylphenyl / propyl 290.3 2.8 Moderate protease inhibition
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide isobutyl / phenylpiperazine-propyl 415.5 3.5 Dopamine receptor modulation
N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide dimethylaminophenyl / hydroxy-thiophene-propyl 399.5 2.1 High antimicrobial activity

<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Calculated based on formula C19H22N2O2.
<sup>c</sup> Estimated via analogy to .

Key Structural Differences:
  • 4-Phenylbutyl vs. 4-Ethylphenyl (): The phenylbutyl group increases lipophilicity (logP ~3.2 vs. The extended alkyl chain may also improve binding to hydrophobic enzyme pockets .
  • Propyl vs. Piperazine (): The propyl group in the target compound reduces steric hindrance compared to the bulky phenylpiperazine moiety, possibly favoring interactions with smaller active sites .
  • Aromatic vs. Heterocyclic Groups (): Unlike compounds with thiophene or pyridine rings, the phenyl group in the target compound may prioritize interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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